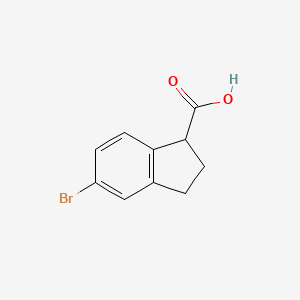
5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid
Übersicht
Beschreibung
5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid is a chemical compound that is part of a broader class of brominated indene derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. Although the provided papers do not directly discuss 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of brominated carboxylic acids and related compounds often involves regioselective halogenation and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis to yield the desired product . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester involves N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated heterocycles is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of a 5-bromo indole derivative was confirmed by X-ray single crystal diffraction, and the molecule's intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivative was determined, revealing intramolecular hydrogen bonding and π-π stacking interactions . These techniques could be applied to determine the molecular structure of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid and to understand its intermolecular interactions.
Chemical Reactions Analysis
Brominated carboxylic acids can undergo various chemical reactions, including cyclization and interaction with nucleophiles. For instance, β-Bromo-α,β-unsaturated carboxylic acids can be cyclized with dimethylhydrazine in the presence of a palladium catalyst to form pyrrole derivatives . The reactivity of the bromine atom and the carboxylic acid group in 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid would likely allow for similar transformations, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated carboxylic acids can be studied using spectroscopic techniques and thermal analysis. The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid provide insights into the vibrational modes and molecular interactions of brominated carboxylic acids . Additionally, the thermal stability of a brominated indole derivative was assessed, showing good stability up to 215 °C . These methods could be used to characterize the physical and chemical properties of 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid, including its stability and vibrational spectrum.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Optimization of Bromination Processes : A study described the synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives, involving a bromination process optimized to yield 97% (Yang Li-jian, 2013).
Catalytic Cyclization Methods : Another research focused on palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, demonstrating the utility of bromo-indene derivatives in complex organic reactions (Yeon Kyu Bae & C. Cho, 2014).
Application in Organic Chemistry
Creating Cross-Conjugated Systems : Research on indium-mediated γ-pentadienylation of aldehydes and ketones, using 5-bromo-1,3-pentadiene, highlights the role of bromo-indene derivatives in generating valuable chemical structures (Simon S. Woo, Neil Squires, A. G. Fallis, 1999).
Synthesis of Pharmaceutical Intermediates : The synthesis of various pyrazole-carboxylic acid derivatives, important in pharmaceutical research, has been demonstrated using processes involving bromo-indene compounds (Niu Wen-bo, 2011).
Advanced Compound Formation
Formation of Spiro Skeletons : A study on the synthesis of 1,7-dioxa-2,6-dioxospiro[4.4]nonanes using bromo-indene derivatives illustrates their utility in creating complex molecular structures (Palwinder Singh, Anu Mittal, P. Kaur, Subodh Kumar, 2006).
Characterization of Novel Compounds : The synthesis and characterization of 5-bromo-1-(4-bromophenyl)isatin, a bromo-indene derivative, provides insight into the structural and chemical properties of such compounds (Gamal A. El-Hiti, Keith Smith, Mesfer Alamri, C. Morris, P. Kille, B. Kariuki, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Indole derivatives, which are structurally similar to “5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid”, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s physical form is a white to yellow solid, and it is stable at room temperature .
Result of Action
Indole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Action Environment
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHOBLZUVLGGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid | |
CAS RN |
1132943-94-2 | |
| Record name | 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)
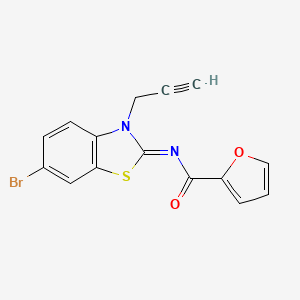
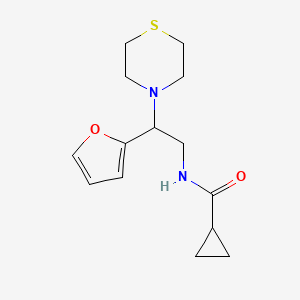
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)
![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
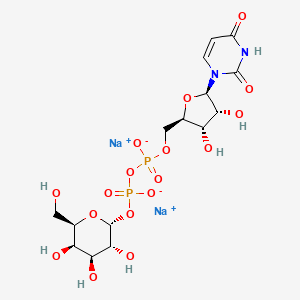
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)
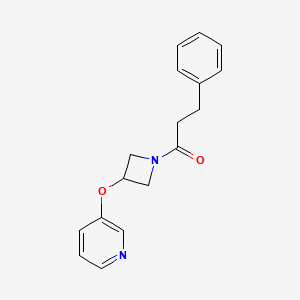

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)
![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)
